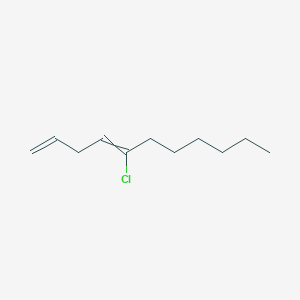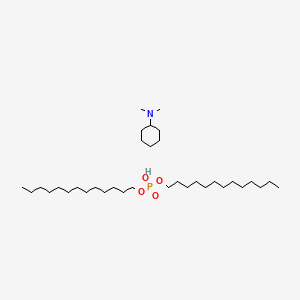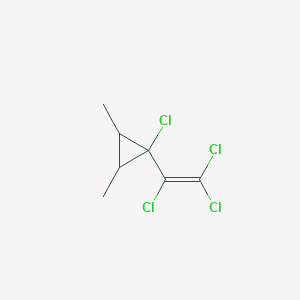
1-Chloro-2,3-dimethyl-1-(trichloroethenyl)cyclopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-2,3-dimethyl-1-(trichloroethenyl)cyclopropane is an organic compound that belongs to the class of cyclopropanes. Cyclopropanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This particular compound is characterized by the presence of chlorine and trichloroethenyl groups attached to the cyclopropane ring, making it a halogenated cyclopropane.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2,3-dimethyl-1-(trichloroethenyl)cyclopropane typically involves the cyclopropanation of alkenes using halogenated reagents. One common method is the reaction of 2,3-dimethyl-1,3-butadiene with trichloroethylene in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired cyclopropane ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced separation techniques, such as distillation and crystallization, helps in purifying the final product.
化学反应分析
Types of Reactions
1-Chloro-2,3-dimethyl-1-(trichloroethenyl)cyclopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of dechlorinated cyclopropane derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of dechlorinated cyclopropane derivatives.
科学研究应用
1-Chloro-2,3-dimethyl-1-(trichloroethenyl)cyclopropane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-Chloro-2,3-dimethyl-1-(trichloroethenyl)cyclopropane involves its interaction with molecular targets through its halogenated groups. The chlorine atoms can participate in electrophilic reactions, while the cyclopropane ring can undergo ring-opening reactions under specific conditions. These interactions can lead to the formation of reactive intermediates that exert various effects on biological and chemical systems.
相似化合物的比较
Similar Compounds
1-Chloro-2,3-dimethylcyclopropane: Lacks the trichloroethenyl group, making it less reactive in certain substitution reactions.
1-Bromo-2,3-dimethyl-1-(trichloroethenyl)cyclopropane: Similar structure but with bromine instead of chlorine, which can affect its reactivity and interaction with other molecules.
1-Chloro-2,3-dimethyl-1-(dichloroethenyl)cyclopropane: Contains fewer chlorine atoms, leading to different chemical properties and reactivity.
Uniqueness
1-Chloro-2,3-dimethyl-1-(trichloroethenyl)cyclopropane is unique due to its specific arrangement of chlorine and trichloroethenyl groups, which impart distinct chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of reactions and form diverse products makes it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
72853-03-3 |
|---|---|
分子式 |
C7H8Cl4 |
分子量 |
233.9 g/mol |
IUPAC 名称 |
1-chloro-2,3-dimethyl-1-(1,2,2-trichloroethenyl)cyclopropane |
InChI |
InChI=1S/C7H8Cl4/c1-3-4(2)7(3,11)5(8)6(9)10/h3-4H,1-2H3 |
InChI 键 |
RATVDIYNTTZAKW-UHFFFAOYSA-N |
规范 SMILES |
CC1C(C1(C(=C(Cl)Cl)Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[2-(4-Chlorophenyl)ethyl]-N,N-dimethylurea](/img/structure/B14478551.png)
![[2-(Benzenesulfonyl)-1-ethoxyethyl]benzene](/img/structure/B14478555.png)
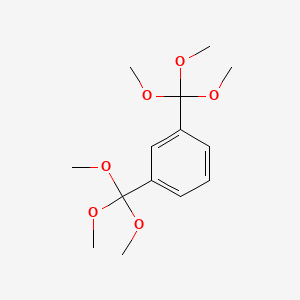

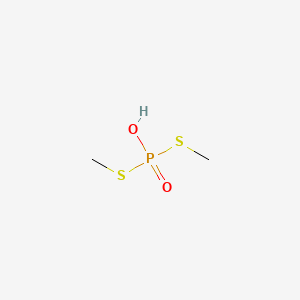
![2H-Indol-2-one, 1,3-dihydro-3-[2-(4-methylphenyl)-2-oxoethylidene]-](/img/structure/B14478569.png)
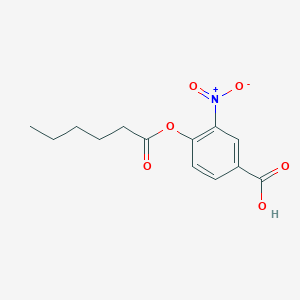
![2-Anthracenesulfonic acid, 4-[[3-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-](/img/structure/B14478589.png)
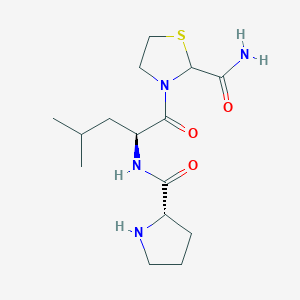
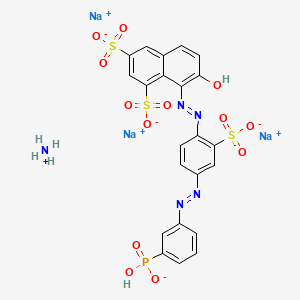
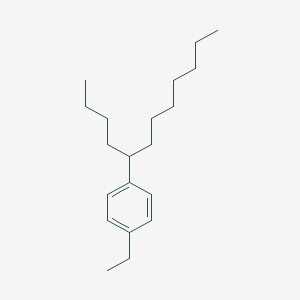
![1-[Fluoro(dimethyl)silyl]-2,2,4,4,6,6-hexamethyl-3-(trimethylsilyl)-1,3,5,2,4,6-triazatrisilinane](/img/structure/B14478610.png)
